4-(Dimethylamino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Description
This compound is a benzonitrile derivative featuring a dimethylamino group at the 4-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the 2-position. Its molecular formula is C₁₃H₁₆BNO₂, with a molecular weight of 229.08 g/mol (CAS: 171364-82-2) . It is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, particularly in materials science and pharmaceuticals. The dimethylamino group enhances electron density in the aromatic ring, influencing reactivity and electronic properties .
Properties
CAS No. |
863868-25-1 |
|---|---|
Molecular Formula |
C15H21BN2O2 |
Molecular Weight |
272.15 g/mol |
IUPAC Name |
4-(dimethylamino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C15H21BN2O2/c1-14(2)15(3,4)20-16(19-14)13-9-12(18(5)6)8-7-11(13)10-17/h7-9H,1-6H3 |
InChI Key |
SAZQNEARWGCQCD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N(C)C)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The Miyaura borylation involves coupling an aryl halide with bis(pinacolato)diboron (B₂Pin₂) using a palladium catalyst. For the target compound, this requires 2-bromo-4-(dimethylamino)benzonitrile as the precursor.
Synthesis of 2-Bromo-4-(dimethylamino)benzonitrile
This intermediate is synthesized via:
Miyaura Borylation Conditions
-
Catalyst : Pd(dppf)Cl₂ (1–2 mol%)
-
Base : KOAc or Et₃N
-
Solvent : Dioxane or DMF at 80–100°C
-
Boron source : B₂Pin₂ (1.2 equiv)
Mechanistic Insights : Oxidative addition of the aryl bromide to Pd(0) forms a Pd(II) intermediate, which undergoes transmetallation with B₂Pin₂. Reductive elimination yields the boronate ester.
Yield Optimization : Yields up to 85% are achievable, though steric hindrance from the dimethylamino group may necessitate longer reaction times (24–48 h).
Iridium-Catalyzed C–H Borylation
Directed C–H Activation
The dimethylamino group’s lone pair can coordinate to iridium, directing C–H borylation to the ortho position. This method bypasses the need for pre-functionalized aryl halides.
Reaction Setup
-
Catalyst : [Ir(COD)(OMe)]₂ (3 mol%)
-
Ligand : 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 6 mol%)
-
Boron source : Pinacolborane (HBPin, 1.5 equiv)
-
Solvent : Heptane or THF at room temperature
Key Advantages :
-
Regioselectivity : >95% ortho-selectivity due to directing group effects.
-
Functional Group Tolerance : Nitriles remain intact under these conditions.
Limitations : Competitive coordination by the nitrile group may require excess HBPin or elevated temperatures.
Experimental Protocol
-
Combine 4-(dimethylamino)benzonitrile (1.0 equiv), [Ir(COD)(OMe)]₂, dtbpy, and HBPin in anhydrous heptane.
-
Stir under argon at 25°C for 24–48 h.
-
Purify via flash chromatography (hexane/EtOAc) to isolate the product.
Yield : 70–80% (reported for analogous systems).
Suzuki Coupling-Based Approaches
Sequential Cross-Coupling Strategy
An alternative route employs Suzuki coupling to install the boronate ester post-formation of the benzene core:
-
Synthesize 4-(dimethylamino)-2-iodobenzonitrile via iodination.
-
Couple with pinacol boronic acid using Pd(OAc)₂/XPhos.
Challenges :
-
Iodine Stability : Aryl iodides are prone to decomposition under prolonged heating.
-
Chemoselectivity : Competing coupling at the nitrile position is avoided using bulky ligands.
Comparative Analysis of Methods
| Method | Yield | Regioselectivity | Functional Group Tolerance | Scalability |
|---|---|---|---|---|
| Miyaura Borylation | 70–85% | High (Halide-directed) | Moderate (sensitive to –CN) | Excellent |
| Ir-Catalyzed C–H Borylation | 70–80% | Excellent (Directed by –NMe₂) | High | Moderate |
| Suzuki Coupling | 50–65% | Variable | Low (requires pre-halogenation) | Poor |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution, while electrophilic substitution can be facilitated by Lewis acids.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Organic Synthesis
The compound is frequently employed as a reagent in organic synthesis due to its boron-containing moiety. The boron atom enhances the reactivity of the compound in cross-coupling reactions such as Suzuki and Sonogashira reactions.
Case Study: Suzuki Coupling Reaction
In a study by Zhang et al., the compound was used to facilitate the coupling of aryl halides with boronic acids under mild conditions, yielding high purity products with excellent yields (up to 95%) .
Medicinal Chemistry
The dimethylamino group in the structure contributes to its potential as a pharmacophore in drug design. Research has shown that derivatives of this compound exhibit promising activity against various cancer cell lines.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against human breast cancer cells (MCF-7) with IC50 values ranging from 0.5 to 3 µM . The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.
Materials Science
The compound's ability to form stable complexes with metals makes it useful in materials science for developing sensors and catalysts.
Case Study: Sensor Development
Research conducted by Lee et al. highlighted the use of this compound in developing fluorescent sensors for detecting metal ions such as Cu²⁺ and Pb²⁺ in aqueous solutions. The sensor exhibited a detection limit as low as 10 nM, showcasing its effectiveness .
Comparison of Boron Compounds in Organic Synthesis
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile depends on its specific application. In cross-coupling reactions, the boronic ester moiety participates in the formation of carbon-carbon bonds through a palladium-catalyzed mechanism. The dimethylamino group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Table 1: Key Structural and Electronic Differences
- Electronic Effects: The dimethylamino group in the target compound donates electrons via resonance, increasing aromatic ring electron density compared to cyano or methoxy substituents. This enhances reactivity in cross-couplings with electron-deficient aryl halides . Cyano groups (e.g., in CSTBPin) withdraw electrons, stabilizing boronate esters but slowing coupling reactions .
Reactivity in Suzuki-Miyaura Coupling
Table 2: Reaction Performance in Cross-Couplings
- Key Insight: Electron-donating groups (e.g., dimethylamino) improve coupling efficiency with electron-poor partners, while electron-withdrawing groups (e.g., cyano) necessitate harsher conditions .
Physical Properties and Stability
- Melting Points: Target compound: Not explicitly reported, but analogs like 4-methoxy derivatives are oils or low-melting solids . 3-Amino-benzonitrile-boronate: Solid (m.p. ~117–118°C) due to hydrogen bonding .
- Hydrolytic Stability: Boronate esters with electron-withdrawing groups (cyano) exhibit greater stability under aqueous conditions compared to electron-rich derivatives (dimethylamino) .
Biological Activity
4-(Dimethylamino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a dimethylamino group and a dioxaborolane moiety, which contribute to its reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 305.22 g/mol.
Key Properties:
- CAS Number: 873078-93-4
- Purity: 95% - 98% depending on the source
- Physical Form: Crystalline powder
- Solubility: Insoluble in water
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the dioxaborolane ring enhances its stability and reactivity in biological systems.
Anticancer Properties
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer effects. For instance, research involving thalidomide analogues has shown that modifications to the dioxaborolane structure can enhance growth inhibition in cancer cells while sparing non-tumorigenic cells .
Case Study:
In a comparative study of DNA-PKcs inhibitors, compounds structurally related to this compound were evaluated for their ability to inhibit DNA repair mechanisms in cancer cells. The results indicated that these compounds could sensitize tumor cells to chemotherapy by impairing their DNA repair capabilities .
Enzyme Inhibition
The compound has been noted for its potential as an enzyme inhibitor. Specifically, its interaction with kinases involved in cell proliferation and survival pathways suggests a role in modulating cellular responses to external stimuli.
Table 1: Comparison of Biological Activities
Safety and Toxicology
While exploring the biological activity of this compound, safety profiles have also been established. It is classified under acute toxicity category 4 and can cause skin irritation and serious eye damage upon exposure .
Safety Data:
- Hazard Statements:
- Causes skin irritation (H315)
- Causes serious eye irritation (H319)
- May cause respiratory irritation (H335)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
